4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole typically involves the reaction of 4-methyl-1,2,4-triazole with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the opening of the oxirane ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,4-triazole: A precursor in the synthesis of 4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole.
3-(oxolan-3-yloxy)methyl-1,2,4-triazole: A structural isomer with similar properties.
4-methyl-3-(oxolan-3-yloxy)aniline:
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-methyl-3-(oxolan-3-yloxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H13N3O2/c1-11-6-9-10-8(11)5-13-7-2-3-12-4-7/h6-7H,2-5H2,1H3 |
InChI Key |
DVRDFBPTRUTINA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1COC2CCOC2 |
Origin of Product |
United States |
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